

Quinoxaline-2-Carbaldehyde Derivatives: A Comparative Docking Analysis for Drug Discovery

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Compound of Interest

Compound Name: *Quinoxaline-2-carbaldehyde*

Cat. No.: *B121957*

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Researchers, scientists, and drug development professionals can leverage this comprehensive guide to understand the comparative molecular docking performance of various **quinoxaline-2-carbaldehyde** derivatives against key protein targets. This document provides a synthesis of quantitative data, detailed experimental protocols, and visual workflows to support rational drug design and development.

Quinoxaline scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad pharmacological activities.^[1] Their structural versatility allows for modifications that can lead to potent and selective inhibitors of various protein targets implicated in diseases such as cancer and inflammation.^{[1][2][3]} This guide focuses on in-silico molecular docking studies of quinoxaline derivatives, particularly those derived from **quinoxaline-2-carbaldehyde**, and their interactions with prominent protein targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2).^[1]

Comparative Docking and Inhibitory Activity

The following tables summarize key quantitative data from various studies, offering a comparative look at the efficacy of different quinoxaline derivatives against their respective protein targets.

VEGFR-2 Inhibitors

Compound	Docking Score (kcal/mol)	IC50 (μM)	Reference
Derivative 1	-8.5	0.15	[1]
Derivative 2	-8.2	0.21	[1]
Derivative 3	-7.9	0.35	[1]

EGFR and COX-2 Inhibitors

Compound	Target	Docking Score (kcal/mol)	IC50 (μM)	Selectivity Index (SI) for COX-2	Reference
Compound 13	EGFR	Not Reported	0.4	Not Applicable	[2]
Compound 4a	EGFR	Not Reported	0.3	Not Applicable	[2]
Compound 11	EGFR	Not Reported	0.6	Not Applicable	[2]
Compound 5	EGFR	Not Reported	0.9	Not Applicable	[2]
Compound 13	COX-2	Not Reported	0.46	66.11	[1] [2]
Compound 11	COX-2	Not Reported	0.62	61.23	[1] [2]
Compound 5	COX-2	Not Reported	0.83	48.58	[1] [2]
Compound 4a	COX-2	Not Reported	1.17	24.61	[1] [2]
Compound 4i	EGFR	Not Reported	3.902	Not Applicable	[4]

Experimental Protocols

The in-silico molecular docking studies cited in this guide generally adhere to a standardized workflow. The methodologies employed are crucial for understanding the validity and implications of the presented data.

Molecular Docking Protocol for Quinoxaline Derivatives against VEGFR-2

The crystal structure of the target protein, VEGFR-2, was procured from the Protein Data Bank (PDB ID: 2OH4).^[1] The three-dimensional structures of the quinoxaline derivatives were sketched using ChemBioDraw Ultra 14.0 and subsequently underwent energy minimization to achieve the most stable conformation.^[1] To ensure the validity of the docking procedure, the co-crystallized ligand was redocked into the active site of the receptor.^[1] Finally, the prepared quinoxaline derivatives were docked into the identified active site of VEGFR-2 to predict their binding affinities and interaction modes.^[1]

Molecular Docking Protocol for Quinoxaline Derivatives against EGFR and COX-2

For the dual EGFR and COX-2 inhibitors, the crystal structures of EGFR (PDB ID: 1M17) and COX-2 (PDB ID: 3LN1) were utilized.^{[1][2]} The docking studies were conducted using the Discovery Studio software package.^{[1][2]} A critical validation step involved redocking the original ligands into their respective protein crystal structures. A root-mean-square deviation (RMSD) value of less than 2 Å was considered a successful validation of the docking protocol, ensuring the reliability of the procedure before proceeding with the novel quinoxaline derivatives.^[1]

General In Silico Workflow

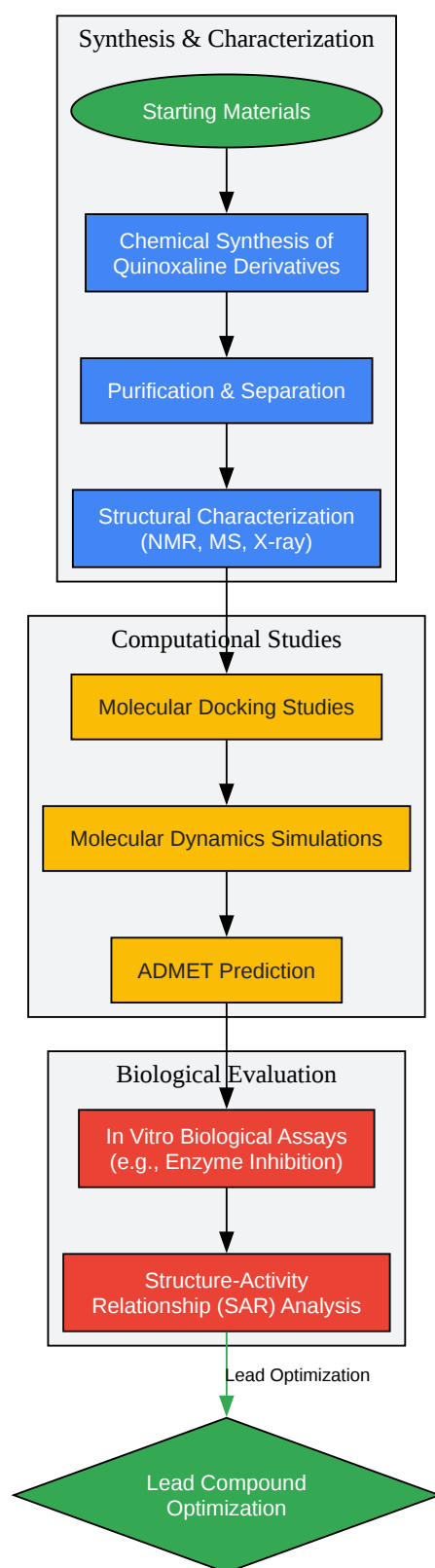
A typical workflow for the discovery of quinoxaline derivatives involves several key in-silico techniques:

- **Protein Preparation:** The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules, co-ligands, and ions are removed. Hydrogen atoms are added, and charges are assigned using a force field like CHARMM. The protein structure is then energy minimized to resolve any steric clashes.^[5]

- **Ligand Preparation:** 2D structures of the quinoxaline derivatives are drawn using chemical drawing software and converted to 3D structures. These ligands are energy minimized using a suitable force field such as MMFF94. Rotatable bonds are defined to allow for conformational flexibility.^[5]
- **Grid Generation:** A grid box is defined around the active site of the target protein. This is typically centered on the co-crystallized ligand or a predicted binding pocket.^[5]
- **Docking Simulation:** A docking algorithm, such as AutoDock or Glide, is used to explore the conformational space of the ligand within the defined grid box. The binding poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).^[5]
- **Analysis:** The predicted binding poses and their corresponding scores are analyzed. Key interactions, including hydrogen bonds and hydrophobic interactions, between the ligand and the protein are visualized and examined.^[5]

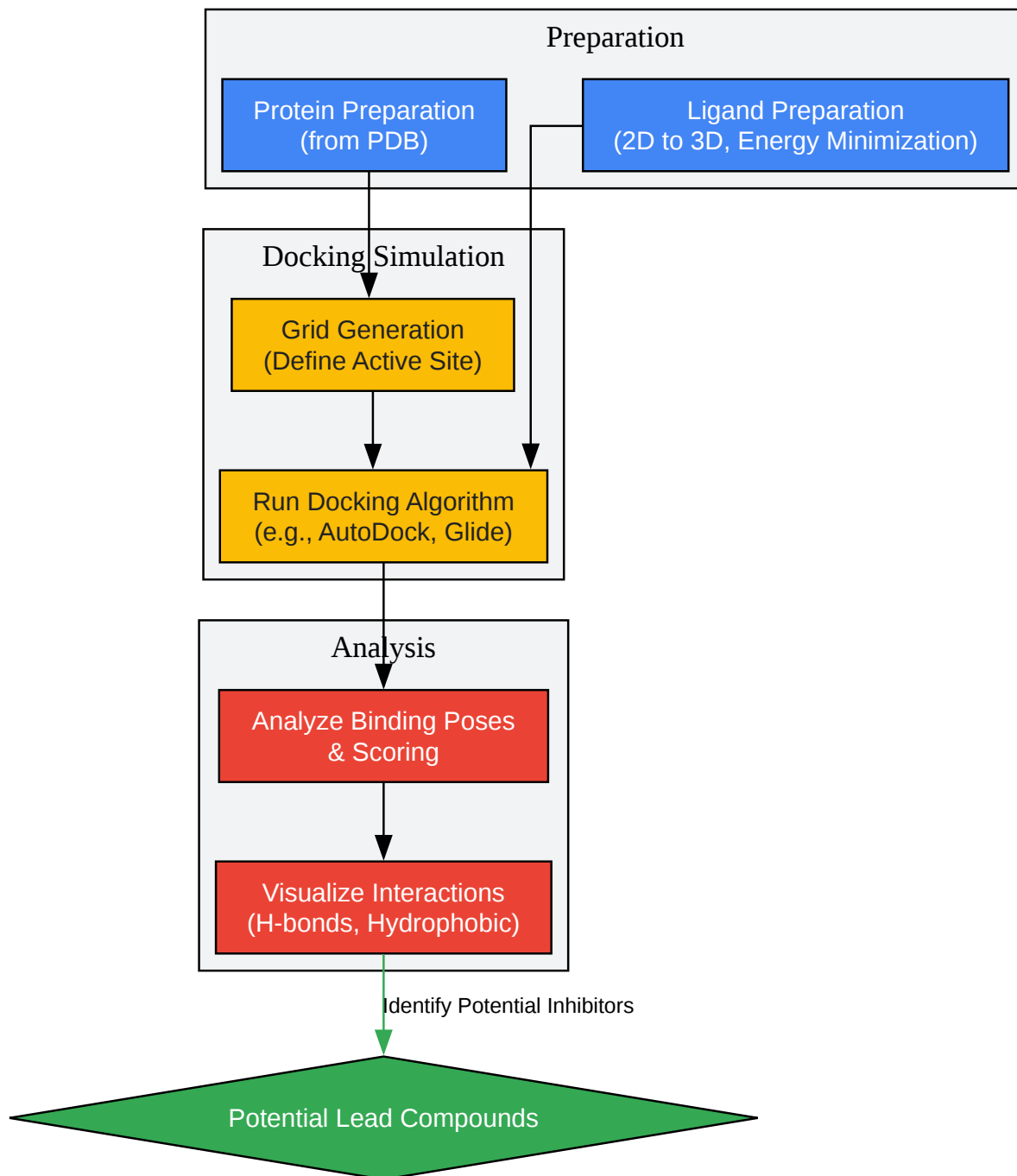
Visualizing the Research Workflow

The following diagrams illustrate the logical flow of a typical research project involving the synthesis, characterization, and evaluation of novel quinoxaline derivatives.



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Figure 1: A generalized workflow for the development and analysis of quinoxaline derivatives.



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Figure 2: A detailed workflow for molecular docking studies.

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